molecular formula C12H26N2O2 B6649312 N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide

N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide

Cat. No.: B6649312
M. Wt: 230.35 g/mol
InChI Key: HTASHTIZTSINGB-UHFFFAOYSA-N
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Description

N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxyl group, an amine group, and a butanamide backbone

Properties

IUPAC Name

N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-4-11(7-9-15)14-12(16)6-5-8-13-10(2)3/h10-11,13,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTASHTIZTSINGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)NC(=O)CCCNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between a carboxylic acid derivative (such as an acid chloride) and an amine leads to the formation of the amide bond. In this case, 4-(propan-2-ylamino)butanoic acid can be reacted with a suitable reagent to form the amide.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable precursor is oxidized to form the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxyethyl)-4-(propan-2-ylamino)butanamide
  • N-(1-hydroxypropyl)-4-(propan-2-ylamino)butanamide
  • N-(1-hydroxybutyl)-4-(propan-2-ylamino)butanamide

Uniqueness

N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide is unique due to its specific hydroxyl and amine group positions, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

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